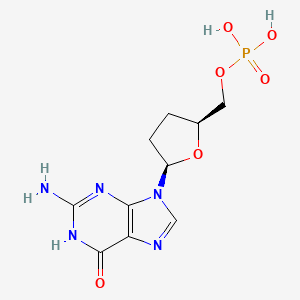

2',3'-Dideoxy-guanosine-5'-monophosphate

Description

Properties

IUPAC Name |

[(2S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O6P/c11-10-13-8-7(9(16)14-10)12-4-15(8)6-2-1-5(21-6)3-20-22(17,18)19/h4-6H,1-3H2,(H2,17,18,19)(H3,11,13,14,16)/t5-,6+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMRBYKCQICSIT-NTSWFWBYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1COP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1COP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464206 |

Source

|

| Record name | 2′,3′-Dideoxy-5′-guanylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85956-71-4 |

Source

|

| Record name | 2′,3′-Dideoxy-5′-guanylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

intracellular half-life of ddGMP in human lymphoid cells

An In-depth Technical Guide on the Intracellular Half-Life of 2',3'-cGAMP in Human Lymphoid Cells

Executive Summary

The second messenger 2',3'-cyclic guanosine monophosphate-adenosine monophosphate (2',3'-cGAMP, or ddGMP) is a cornerstone of innate immunity, acting as the primary activator of the STING (Stimulator of Interferon Genes) pathway. Its synthesis by cGAS in response to cytosolic DNA triggers potent antiviral and antitumor responses.[1][2] The duration and intensity of STING signaling are critically dependent on the intracellular concentration of cGAMP, making its half-life a parameter of immense interest for researchers in immunology and drug development.

This technical guide provides a comprehensive overview of the mechanisms governing the intracellular persistence of cGAMP in human lymphoid cells. Contrary to the classical model of enzymatic degradation, current evidence indicates that the intracellular concentration of cGAMP is not primarily regulated by a cytosolic hydrolase. Instead, its functional half-life is dictated by a dynamic process of active export from the cell. This guide details the molecular players in this process, provides validated methodologies for quantifying cGAMP dynamics, and discusses the factors that influence its intracellular lifespan.

Part 1: The cGAS-STING Signaling Axis in Lymphoid Cells

The canonical cGAS-STING pathway is a fundamental component of the innate immune system's defense against pathogens and cellular damage.[1] In lymphoid cells, such as T cells and macrophages, this pathway is integral to orchestrating both innate and adaptive immune responses.[3][4]

The process begins when the enzyme cyclic GMP-AMP synthase (cGAS) detects the presence of double-stranded DNA (dsDNA) in the cytoplasm—a hallmark of viral infection or cellular stress.[5] Upon binding dsDNA, cGAS becomes enzymatically active, utilizing ATP and GTP to synthesize 2',3'-cGAMP.[1][5] This molecule then serves as a second messenger, binding directly to the STING protein located on the membrane of the endoplasmic reticulum (ER).[1]

cGAMP binding induces a conformational change in STING, causing it to oligomerize and translocate from the ER to the Golgi apparatus.[1] This translocation facilitates the recruitment and activation of the kinase TBK1, which in turn phosphorylates the transcription factor IRF3. Activated IRF3 then dimerizes, enters the nucleus, and drives the expression of Type I interferons (IFNs) and other inflammatory cytokines, establishing a potent anti-pathogen state.[5]

Figure 1. The canonical cGAS-STING signaling pathway.

Part 2: The Intracellular Fate of 2',3'-cGAMP: A Paradigm of Export over Degradation

A defining aspect of signal transduction is the mechanism that terminates the signal. For many second messengers, this involves enzymatic degradation. However, for intracellular cGAMP, the primary regulatory mechanism appears to be its removal from the cytosol via export.

The Role of ENPP1: An Extracellular Gatekeeper

The enzyme Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a potent hydrolase of 2',3'-cGAMP.[6] Crucially, ENPP1 is a type II transmembrane glycoprotein whose catalytic domain faces the extracellular space.[7] It is also found in soluble form in serum.[8] Extensive research has demonstrated that ENPP1 is the dominant, if not sole, enzyme responsible for degrading cGAMP.[6][9] Studies using ENPP1 knockout mice or siRNA-mediated knockdown in cell lines show a near-complete loss of cGAMP hydrolysis activity.[6]

The extracellular location of ENPP1 implies it cannot access the cytosolic pool of cGAMP. This has led to the critical understanding that cGAMP must be exported from the cell to be degraded. This positions ENPP1 as an innate immune checkpoint, controlling the level of extracellular cGAMP available for paracrine signaling to adjacent cells.[9][10]

Evidence for cGAMP Export

The concept of cGAMP as an "immunotransmitter" is now well-established.[11] Live cells, particularly cancer cells which often have cytosolic DNA due to chromosomal instability, have been shown to actively export cGAMP into the culture medium.[2][11] This exported cGAMP can then be taken up by other cells, particularly antigen-presenting cells like macrophages and dendritic cells, to activate STING and mount an immune response.[4][11]

The rate of this export can be substantial. In one study using a model cell line, the export rate was calculated to be approximately 220 molecules per cell per second.[2][11] After 30 hours, the number of cGAMP molecules outside the cell equaled the number inside, highlighting export as a major mechanism for clearing the intracellular pool.[11]

Therefore, the "intracellular half-life" of cGAMP is not a measure of its stability against enzymatic cleavage within the cytosol but is rather a function of its rate of export. To date, a specific intracellular hydrolase for cGAMP has not been identified.[9]

Figure 2. The intracellular fate of 2',3'-cGAMP is governed by export and subsequent extracellular degradation.

Part 3: Methodologies for Quantifying Intracellular cGAMP Dynamics

To study the intracellular persistence of cGAMP, a robust experimental workflow is required to separate and accurately quantify the intracellular and extracellular pools of the molecule.

Experimental Workflow Overview

The general workflow involves stimulating lymphoid cells to produce cGAMP, carefully separating the cells from the supernatant, extracting the metabolites from each fraction, and quantifying cGAMP using a sensitive analytical method.

Figure 3. General experimental workflow for measuring cGAMP dynamics.

Protocol 1: Sample Preparation from Human Lymphoid Cell Culture

This protocol describes the critical steps for preparing intracellular and extracellular fractions from suspension lymphoid cells (e.g., THP-1 monocytes, Jurkat T-cells, or primary PBMCs).

Materials:

-

Human lymphoid cell line or isolated PBMCs

-

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

-

Stimulant: Herring Testes DNA (HT-DNA) or other dsDNA

-

Transfection reagent (e.g., Lipofectamine)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Centrifuge tubes

-

Refrigerated centrifuge

-

Metabolite Extraction Buffer: 80% Methanol / 20% Water, pre-chilled to -80°C

Procedure:

-

Cell Seeding: Seed cells at a density of 1 x 10^6 cells/mL in a multi-well plate. Allow cells to acclimate.

-

Stimulation: Transfect cells with dsDNA according to the manufacturer's protocol to induce cGAS activation and cGAMP synthesis. Include an unstimulated control.

-

Time-Course Harvest: At each desired time point (e.g., 0, 4, 8, 24 hours), harvest the cells.

-

Fraction Separation:

-

Transfer the cell suspension to a centrifuge tube.

-

Centrifuge at 500 x g for 5 minutes at 4°C.

-

Carefully collect the supernatant (this is the extracellular fraction ) and transfer it to a new tube. Store on ice.

-

-

Cell Pellet Wash:

-

Resuspend the cell pellet in 1 mL of ice-cold PBS to remove residual extracellular medium.

-

Centrifuge again at 500 x g for 5 minutes at 4°C. Discard the supernatant.

-

-

Intracellular Metabolite Extraction:

-

Add 200 µL of pre-chilled (-80°C) 80% methanol to the cell pellet.

-

Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.

-

Incubate at -20°C for 30 minutes.

-

Centrifuge at 20,000 x g for 10 minutes at 4°C.

-

Collect the supernatant, which contains the soluble metabolites (this is the intracellular fraction ).

-

-

Sample Storage: Store both intracellular and extracellular fractions at -80°C until analysis.

Protocol 2: Quantification of cGAMP via Competitive ELISA

Commercial ELISA kits provide a sensitive and high-throughput method for cGAMP quantification.[8] This protocol is based on the principles of these kits.

Materials:

-

DetectX® 2',3'-cGAMP Immunoassay Kit or similar

-

Metabolite extracts (from Protocol 1)

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Reagent Preparation: Prepare all reagents (Assay Buffer, Wash Buffer, standards, antibody, conjugate) as described in the kit manual.

-

Standard Curve: Prepare a serial dilution of the provided 2',3'-cGAMP standard to generate a standard curve (e.g., from 20 pmol/mL down to 0.082 pmol/mL).[8]

-

Sample Preparation: Thaw samples on ice. Samples may need to be diluted in Assay Buffer to fall within the linear range of the standard curve.

-

Assay Plate Loading:

-

Pipette 50 µL of standards and diluted samples into the appropriate wells of the antibody-coated plate.

-

Add 25 µL of the 2',3'-cGAMP-peroxidase conjugate to each well.

-

Add 25 µL of the rabbit polyclonal antibody to 2',3'-cGAMP to each well to initiate the binding reaction.

-

-

Incubation: Incubate the plate for 2 hours at room temperature on a plate shaker.

-

Washing: Wash the plate 4 times with 1X Wash Buffer to remove unbound reagents.

-

Substrate Reaction: Add 100 µL of the TMB substrate to each well and incubate for 30 minutes at room temperature. A blue color will develop.

-

Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

-

Read Plate: Measure the absorbance at 450 nm within 15 minutes of adding the Stop Solution.

-

Calculation: Calculate the concentration of cGAMP in the samples by interpolating their absorbance values from the standard curve (typically using a 4-parameter logistic curve fit).

Protocol 3: Quantification of cGAMP via LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for absolute quantification due to its high specificity and sensitivity.[11][12]

Materials:

-

HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

-

Anion exchange or reversed-phase chromatography column.

-

Metabolite extracts (from Protocol 1).

-

2',3'-cGAMP analytical standard.

-

Isotopically labeled cGAMP internal standard (e.g., ¹³C₁₀,¹⁵N₅-cGAMP) for highest accuracy.

-

Mobile phase solvents (e.g., Ammonium Acetate, Acetonitrile).[13]

Procedure:

-

Sample Preparation:

-

Thaw metabolite extracts on ice.

-

Spike a known concentration of the isotopically labeled internal standard into each sample.

-

Evaporate the samples to dryness using a vacuum centrifuge.

-

Resuspend the dried extract in a small, precise volume of the initial mobile phase.

-

-

LC Separation:

-

Inject the sample onto the chromatography column.

-

Separate cGAMP from other metabolites using a gradient of mobile phase solvents. A typical method might involve a gradient from high aqueous to high organic content.[13]

-

-

MS/MS Detection:

-

Analyze the column eluent using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Define specific precursor-to-product ion transitions for both unlabeled (from the sample) and labeled (internal standard) cGAMP. For cGAMP (MW 674.4), a common transition is m/z 675 -> 136.

-

-

Quantification:

-

Generate a standard curve by analyzing known concentrations of the cGAMP analytical standard.

-

Integrate the peak areas for the specific MRM transitions for both the endogenous cGAMP and the internal standard in each sample.

-

Calculate the concentration of cGAMP in the original sample by comparing the ratio of the endogenous analyte peak area to the internal standard peak area against the standard curve. This ratiometric approach corrects for variations in sample extraction and instrument response.

-

Part 4: Summary of Quantitative Data

While a precise intracellular half-life for 2',3'-cGAMP in human lymphoid cells has not been definitively reported, data from various cell lines provide critical insights into its concentration and export dynamics. The functional persistence of intracellular cGAMP is a direct consequence of these parameters.

| Parameter | Cell Type | Value / Observation | Significance | Reference |

| Intracellular Conc. | 4T1-Luc (mouse breast cancer) | ~400 nM | Demonstrates baseline cGAMP levels in cancer cells. | [11] |

| Extracellular Conc. | MC38 (mouse colon cancer) | Reaches ~10 nM after 48h (in media) | Shows significant accumulation of exported cGAMP. | [11] |

| Export Rate | 293T cGAS ENPP1⁻/⁻ (human) | ~220 molecules cell⁻¹ s⁻¹ | Quantifies the rapid export that governs intracellular levels. | [2][11] |

| Intracellular vs. Extracellular Ratio | Mouse Bone Marrow Macrophages | After 8h, extracellular cGAMP levels can significantly exceed intracellular levels. | Highlights the efficiency of the export process. | [14] |

| Effect of ENPP1 | ENPP1⁻/⁻ mouse cells | cGAMP is more active, suggesting a prolonged effective half-life in the absence of the extracellular hydrolase. | Confirms ENPP1's role in terminating the paracrine cGAMP signal. | [6] |

Part 5: Conclusion and Future Directions

The regulation of intracellular 2',3'-cGAMP in human lymphoid cells represents a paradigm shift from classical enzymatic degradation to a model dominated by active molecular export. The effective half-life of this critical second messenger is therefore not a measure of its chemical stability within the cytosol, but rather a function of the rate at which it is transported into the extracellular space. There, its fate is controlled by the ectoenzyme ENPP1, which acts as a crucial checkpoint for paracrine immune signaling.

This understanding has profound implications for immunology and drug development. Modulating the export rate of cGAMP or inhibiting its extracellular degradation by ENPP1 are both viable strategies to potentiate STING-mediated immune responses for cancer immunotherapy.

Future research in this field should focus on:

-

Identification of the cGAMP Exporter(s): The molecular identity of the protein(s) responsible for transporting cGAMP out of the cell remains a critical unanswered question.

-

Direct Measurement of Export Rates in Lymphoid Cells: Precisely quantifying the rate of cGAMP export in primary human T cells, B cells, and macrophages will be essential for understanding immune regulation.

-

Regulation of the Export Machinery: Investigating how the cGAMP exporter is regulated during an immune response could uncover new therapeutic targets.

By focusing on the dynamics of cGAMP transport, the scientific community can further unravel the complexities of the STING pathway and develop more effective immunomodulatory therapies.

References

- Wehbe, M., Wang, L., Becker, K. W., & Wilson, J. T. (2020). Nanoparticle Delivery Improves the Pharmacokinetic Properties of Cyclic Dinucleotide STING Agonists to Open a Therapeutic Window for Intravenous Administration. Journal of Controlled Release.

- Wehbe, M., Wang, L., Becker, K. W., & Wilson, J. T. (2020). STING-NPs improve cGAMP pharmacokinetics and alter thebiodistribution... ResearchGate.

- Li, A. (n.d.). Regulation of the cGAS-STING Pathway: Non-Agonist Activation and Cellular Trafficking. Duke University Libraries.

- BellBrook Labs. (2025). How to Measure cGAMP Accurately with Biochemical Assays. BellBrook Labs.

- Gentili, M., & Manel, N. (2020). Purification of Cyclic GMP AMP from Viruses and Measurement of Its Activity in Cell Culture. Protocols.io.

- Unknown Author. (2025). Regulation and function of the cGAS-STING pathway: Mechanisms, post-tr. Drug Discovery Today.

- Li, Y., Zhao, M., Guo, C., et al. (2021). The cGAS-STING Pathway: A Promising Immunotherapy Target. Frontiers in Immunology.

- Motwani, M., & Fitzgerald, K. A. (2020). Control of innate immunity by the cGAS-STING pathway. Immunology & Cell Biology.

- He, L., & Li, J. (2022). Immune Regulation of the cGAS-STING Signaling Pathway in the Tumor Microenvironment and Its Clinical Application. Journal of Immunology Research.

- Carozza, J. A., Brown, J. A., Böhnert, V., et al. (2022). ENPP1's regulation of extracellular cGAMP is a ubiquitous mechanism of attenuating STING signaling. Proceedings of the National Academy of Sciences.

- Zillinger, T., & Coch, C. (2017). cGAMP Quantification in Virus-Infected Human Monocyte-Derived Cells by HPLC-Coupled Tandem Mass Spectrometry. Springer Nature Experiments.

- Carozza, J. A., Böhnert, V., Brown, J. A., et al. (2022). ENPP1 is an innate immune checkpoint of the anticancer cGAMP–STING pathway in breast cancer. Proceedings of the National Academy of Sciences.

- Wang, C., Zhang, Y., Wang, L., et al. (2024). MOL efficiently delivers cGAMP in vitro and in vivo. ResearchGate.

- Cayman Chemical. (n.d.). Modulation of ENPP1 Activity and 2'3'-cGAMP Degradation. Cayman Chemical.

- Carozza, J. A., Böhnert, V., Brown, J. A., et al. (2022). ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway. PMC.

- Karanam, B., & Wang, G. (2019). ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1. Molecules.

- Hsiao, K., Smith, J., & Pios, A. (2024). Homogeneous and Bioluminescent Biochemical and Cellular Assay for Monitoring cGAMP and Enzymes that Generate and Degrade cGAMP. ResearchGate.

- Ritchie, C., Cordova, A. F., Hess, G. T., et al. (2019). 2'3'-cGAMP is an immunotransmitter produced by cancer cells and regulated by ENPP1. Nature.

- Kumar, A., & Chou, S. (2024). The efficient synthesis and purification of 2′3'- cGAMP from Escherichia coli. Frontiers in Bioengineering and Biotechnology.

- Arbor Assays. (n.d.). DetectX® 2',3'-Cyclic GAMP. Arbor Assays.

- Melia, C. E., & Rehwinkel, J. (2022). cGAMP the travelling messenger. Frontiers in Immunology.

- Li, L., Yin, Q., Kuss, P., et al. (2014). Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs. Nature Chemical Biology.

- Zhou, C., & Orzalli, M. (2018). cGAMP is exported from live cells following cGAS activation. ResearchGate.

- Ritchie, C., Cordova, A. F., Hess, G. T., et al. (2019). Extracellular 2'3'-cGAMP is an immunotransmitter produced by cancer cells and regulated by ENPP1. bioRxiv.

Sources

- 1. dovepress.com [dovepress.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Frontiers | The cGAS-STING Pathway: A Promising Immunotherapy Target [frontiersin.org]

- 4. Immune Regulation of the cGAS-STING Signaling Pathway in the Tumor Microenvironment and Its Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. arborassays.com [arborassays.com]

- 9. pnas.org [pnas.org]

- 10. pnas.org [pnas.org]

- 11. biorxiv.org [biorxiv.org]

- 12. cGAMP Quantification in Virus-Infected Human Monocyte-Derived Cells by HPLC-Coupled Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 13. Frontiers | The efficient synthesis and purification of 2′3’- cGAMP from Escherichia coli [frontiersin.org]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Roles of ddGTP and ddGMP in Sanger Sequencing Chemistry

Abstract

The chain-termination method developed by Frederick Sanger remains a cornerstone of molecular biology, valued for its high accuracy in DNA sequencing.[1][2][3] Central to this technique is the controlled incorporation of 2',3'-dideoxynucleoside triphosphates (ddNTPs), which halt DNA synthesis.[4][5][6] A frequent point of confusion for researchers, however, is the distinction and relationship between dideoxyguanosine triphosphate (ddGTP) and dideoxyguanosine monophosphate (ddGMP). This guide elucidates their distinct yet interconnected roles. We will explore the fundamental chemistry, demonstrating that ddGTP is the active substrate for the DNA polymerase, while ddGMP represents its incorporated, chain-terminating form within the nascent DNA strand. Furthermore, this paper delves into the critical influence of DNA polymerase selection on substrate utilization, specifically addressing the inherent bias of wild-type Taq polymerase for ddGTP and the biochemical engineering solutions that have led to the uniform sequencing data required for modern genomics.

The Principle of Sanger Sequencing: Controlled Chain Termination

The Sanger sequencing method, first developed in 1977, is an enzymatic process that generates a nested set of DNA fragments.[1][2][7] Each fragment terminates at a specific nucleotide base. The foundation of this method is the strategic use of 2',3'-dideoxynucleoside triphosphates (ddNTPs). These molecules are structural analogs of the natural deoxynucleoside triphosphates (dNTPs) but crucially lack the 3'-hydroxyl (-OH) group on the deoxyribose sugar.[5][8]

During DNA synthesis, DNA polymerase catalyzes the formation of a phosphodiester bond between the 5'-phosphate of an incoming dNTP and the 3'-OH group of the last nucleotide in the growing chain. When the polymerase incorporates a ddNTP instead of a dNTP, this chain elongation is irrevocably halted because the absence of the 3'-OH group prevents the addition of the next nucleotide.[4][6][9] In modern automated sequencing, each of the four ddNTPs (ddATP, ddCTP, ddGTP, ddTTP) is labeled with a distinct fluorescent dye, allowing for the identification of the terminal base of each fragment via capillary electrophoresis.[2][10]

A Tale of Two Forms: ddGTP as Substrate, ddGMP as Incorporated Terminator

The core of the "ddGMP vs. ddGTP" topic is not a comparison of two competing reagents, but an understanding of a chemical transformation. The distinction lies in the number of phosphate groups attached to the dideoxyguanosine nucleoside, which defines their role in the sequencing reaction.

The Substrate: 2',3'-Dideoxyguanosine 5'-Triphosphate (ddGTP)

For a DNA polymerase to incorporate a nucleotide into a growing DNA strand, the nucleotide must be in its triphosphate form. The energy required to form the phosphodiester bond is derived from the cleavage of the high-energy bond between the alpha (α) and beta (β) phosphates, releasing a pyrophosphate (PPi) molecule.[11] Therefore, ddGTP is the actual substrate that the DNA polymerase recognizes and incorporates when it encounters a cytosine (C) on the template strand.[4][8] It is the molecule present in the sequencing reaction mix, alongside the four standard dNTPs.

The Incorporated Moiety: 2',3'-Dideoxyguanosine 5'-Monophosphate (ddGMP)

Once the DNA polymerase catalyzes the reaction, the β and γ phosphates of ddGTP are cleaved off as pyrophosphate. The remaining molecule, now covalently linked to the DNA chain via a phosphodiester bond at its 5' position, is ddGMP .[12] This incorporated ddGMP moiety is the actual chain terminator, as its 3' end lacks the hydroxyl group necessary for further extension. When we analyze the final sequencing fragments, the terminal base is, chemically speaking, a dideoxyguanosine monophosphate.

The following diagram illustrates this fundamental transformation, which is central to the Sanger sequencing mechanism.

Caption: The transformation of ddGTP to incorporated ddGMP.

The Polymerase Problem: Kinetic Bias and Engineered Solutions

The efficiency and accuracy of Sanger sequencing are highly dependent on the properties of the DNA polymerase used.[13] An ideal enzyme would incorporate both dNTPs and ddNTPs with minimal bias, leading to uniform signal strength for all terminated fragments. However, commonly used thermostable polymerases, particularly wild-type Taq DNA polymerase, exhibit significant incorporation bias.

The ddGTP Incorporation Bias of Taq Polymerase

Kinetic studies have revealed that wild-type Taq DNA polymerase incorporates ddGTP at a much faster rate—sometimes up to 10 times faster—than the other three ddNTPs.[14][15] This preferential incorporation leads to a stronger representation of G-terminated fragments, resulting in uneven peak heights in the resulting electropherogram. This variability can complicate base-calling algorithms and reduce the overall quality and accuracy of the sequence data.

Structural analyses of the Taq polymerase active site have pinpointed the source of this bias. A specific amino acid, Arginine 660 (R660), forms a selective hydrogen bond interaction with the O6 and N7 atoms of the guanine base of an incoming ddGTP.[13][14][16] This interaction stabilizes the ddGTP in the active site, facilitating its more rapid incorporation compared to ddATP, ddTTP, or ddCTP, which do not form this specific bond.

Caption: The automated Sanger sequencing experimental workflow.

Conclusion

The terms ddGMP and ddGTP describe two essential states of the same molecule in the elegant process of Sanger sequencing. ddGTP is the high-energy substrate that enters the active site of the DNA polymerase. Following enzymatic action, the incorporated ddGMP moiety acts as the irrevocable terminator of chain synthesis. A thorough understanding of this substrate-to-product relationship, coupled with an appreciation for the kinetic properties of the polymerase enzyme, is fundamental for any researcher performing or troubleshooting DNA sequencing experiments. The evolution from wild-type polymerases with inherent ddGTP bias to finely-tuned engineered enzymes highlights a critical principle in molecular biology: achieving the highest data quality often requires optimizing not just the protocol, but the very molecular machines that drive the reaction.

References

- Benchchem. (n.d.). The Role of ddGTP in Sanger Sequencing: A Technical Guide. Benchchem.

- Thermo Fisher Scientific. (2012, August 01). Sanger Sequencing: Historical Development of Automated DNA Sequencing | Methods and Technology for Genetic Analysis. Thermo Fisher Scientific.

- Genetic Education Inc. (2020, September 21). ddNTP in Sanger Sequencing- What Is It and Why We Use It?. Genetic Education Inc.

- Abcam. (n.d.). Sanger sequencing: Process and applications. Abcam.

- Laboratory Notes. (2025, October 03). Mechanism of Chain Termination in Sanger Sequencing. Laboratory Notes.

- CD Genomics. (2020, February 21). Sanger Sequencing: Introduction, Principle, and Protocol. CD Genomics Blog.

- Wikipedia. (n.d.). Sanger sequencing. Wikipedia.

- Singhal, R. K., & Kumar, S. (2014, June 23). DNA polymerases drive DNA sequencing-by-synthesis technologies: both past and present. Frontiers in Microbiology, 5, 305.

- Base4. (2023, September 05). A Brief History of DNA Sequencing: From Sanger to Next-Gen. Base4.

- Microbe Notes. (2024, July 16). Sanger Sequencing: Principle, Steps, Applications, Diagram. Microbe Notes.

- Front Line Genomics. (2021, February 12). The evolution of DNA sequencing technologies. Front Line Genomics.

- Li, Y., Mitaxov, V., & Waksman, G. (1999). Structure-based design of Taq DNA polymerases with improved properties of dideoxynucleotide incorporation. Proceedings of the National Academy of Sciences, 96(17), 9491-9496.

- Bio-Synthesis Inc. (2023, May 01). Dideoxynucleotide chain termination oligonucleotides and their application. Bio-Synthesis.

- AAT Bioquest. (2025, September 29). MagaDye™ 4 Color Sanger Sequencing Terminator Kit. AAT Bioquest.

- GeneON BioScience. (n.d.). DNA Cycle Sequencing Kit for fluorescent probes. GeneON BioScience.

- ResearchGate. (n.d.). Schematic of the chemical structure of 2 0-deoxyguanosine 5 0-monophosphate (dGMP). ResearchGate.

- MBP Inc. (2020, November 14). A Beginner's Guide To Sanger Sequencing. MBP Inc.

- PubMed. (n.d.). Differential utilization of 2',3'-dideoxyguanosine 5'-triphosphate as a substrate for various DNA polymerases. PubMed.

- Sigma-Aldrich. (n.d.). Sanger Sequencing Steps & Method. Sigma-Aldrich.

- baseclick. (n.d.). ddGTP: Efficient nucleic acid labeling for research. baseclick.

- PNAS. (n.d.). Structure-based design of Taq DNA polymerases with improved properties of dideoxynucleotide incorporation. PNAS.

- Khan Academy. (n.d.). DNA sequencing. Khan Academy.

- Raghunathpur College. (n.d.). Sanger sequencing: The chain termination method. Raghunathpur College.

- Wikipedia. (n.d.). Deoxyguanosine monophosphate. Wikipedia.

- PubMed Central (PMC). (n.d.). Structure-based design of Taq DNA polymerases with improved properties of dideoxynucleotide incorporation. PMC.

- Sanger, F., Nicklen, S., & Coulson, A. R. (1977). DNA sequencing with chain-terminating inhibitors. Proceedings of the National Academy of Sciences, 74(12), 5463-5467.

- PubMed Central (PMC). (2021, January 21). Mechanism of Deoxyguanosine Diphosphate Insertion by Human DNA Polymerase β. PMC.

- PubChem. (n.d.). dGTP | C10H16N5O13P3 | CID 135398599. PubChem.

- The Science Snail. (2015, February 20). Calculating the optimum ddNTP:dNTP ratio in Sanger sequencing. The Science Snail.

Sources

- 1. Sanger sequencing - Wikipedia [en.wikipedia.org]

- 2. microbenotes.com [microbenotes.com]

- 3. MagaDye™ 4 Color Sanger Sequencing Terminator Kit | AAT Bioquest [aatbio.com]

- 4. benchchem.com [benchchem.com]

- 5. geneticeducation.co.in [geneticeducation.co.in]

- 6. laboratorynotes.com [laboratorynotes.com]

- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 8. ddGTP: Efficient nucleic acid labeling for research [baseclick.eu]

- 9. Dideoxynucleotide chain termination oligonucleotides and their application [biosyn.com]

- 10. Khan Academy [khanacademy.org]

- 11. Mechanism of Deoxyguanosine Diphosphate Insertion by Human DNA Polymerase β - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Deoxyguanosine monophosphate - Wikipedia [en.wikipedia.org]

- 13. Frontiers | DNA polymerases drive DNA sequencing-by-synthesis technologies: both past and present [frontiersin.org]

- 14. Structure-based design of Taq DNA polymerases with improved properties of dideoxynucleotide incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. DNA polymerases engineered by directed evolution to incorporate non-standard nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chemo-Enzymatic Synthesis of ddGTP via Guanylate Kinase-Mediated Phosphorylation of ddGMP

An Application Guide for Drug Development Professionals and Researchers

Abstract & Significance

2',3'-dideoxyguanosine-5'-triphosphate (ddGTP) is a potent chain-terminating nucleotide analog critical in antiviral research and therapeutic development. Its mechanism of action relies on its incorporation into a growing viral DNA or RNA strand by a viral polymerase, followed by the immediate cessation of chain elongation due to the absence of a 3'-hydroxyl group.[1][2] This principle, famously leveraged in Sanger DNA sequencing, makes ddGTP an invaluable tool for targeting viral replication.[3][4] However, the chemical synthesis of such nucleotide analogs can be complex and environmentally taxing.

This application note provides a comprehensive guide to a highly efficient and specific enzymatic pathway for producing ddGTP. The core of this process is the phosphorylation of 2',3'-dideoxyguanosine-5'-monophosphate (ddGMP) catalyzed by Guanylate Kinase (GK). We will explore the biochemical principles underpinning this reaction, provide a detailed, step-by-step protocol for synthesis and monitoring, and discuss optimization strategies for maximizing yield and purity. This chemo-enzymatic approach offers a green and highly selective alternative to traditional chemical methods.[5][6]

Scientific & Theoretical Background

The Central Role of Guanylate Kinase (GK)

Guanylate Kinase (EC 2.7.4.8) is a ubiquitous phosphotransferase essential for the purine salvage pathway.[7][8] Its primary physiological role is to catalyze the reversible, ATP-dependent phosphorylation of guanosine monophosphate (GMP) to guanosine diphosphate (GDP).[9][10][11]

Reaction: ATP + GMP ⇌ ADP + GDP[9]

GK is a highly conserved, monomeric protein comprised of three key domains: a CORE domain, a GMP-binding domain (GMP-BD), and an ATP-binding LID domain.[8][12] The binding of substrates induces significant conformational changes, bringing the reactive groups into proximity for phosphoryl transfer.[12][13] While highly specific for GMP, studies have shown that human and viral guanylate kinases can recognize and phosphorylate various dGMP analogs, making it a suitable catalyst for our target reaction with ddGMP.[14]

The Complete Phosphorylation Cascade: From ddGMP to ddGTP

The synthesis of ddGTP is a multi-step enzymatic process. Guanylate Kinase only performs the first phosphorylation. Subsequent phosphorylation from the diphosphate (ddGDP) to the triphosphate (ddGTP) is accomplished by endogenous Nucleoside Diphosphate Kinases (NDPKs) present in common expression systems like E. coli lysates.[15][16]

This cascade can be efficiently driven by including an ATP regeneration system, which continuously replenishes the primary phosphate donor (ATP) as it is converted to ADP. A common and effective system involves Pyruvate Kinase (PK) and its substrate, phosphoenolpyruvate (PEP).[15][16]

dot

Caption: Enzymatic cascade for ddGTP synthesis.

Experimental Protocols

This section provides a robust, self-validating protocol for the enzymatic synthesis of ddGTP. The success of the synthesis is monitored at each stage, ensuring a reliable outcome.

Reagent Preparation & Storage

Proper preparation of reagents is critical for enzymatic activity and reaction efficiency.

-

10X Reaction Buffer:

-

500 mM Tris-HCl, pH 7.5 (at 37°C)

-

100 mM MgCl₂

-

200 mM KCl

-

Scientist's Note: Magnesium is a crucial cofactor for most kinases, including GK and PK. Potassium ions have also been shown to play a role in substrate recognition and catalysis by human GK.[13] Store at 4°C.

-

-

Substrate Stock Solutions:

-

ddGMP: 100 mM in nuclease-free water.

-

ATP: 100 mM in nuclease-free water, pH adjusted to ~7.0 with NaOH.

-

Phosphoenolpyruvate (PEP): 500 mM in nuclease-free water.

-

Scientist's Note: Store all nucleotide and PEP stocks in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

-

Enzyme Preparations:

-

Guanylate Kinase (recombinant): Obtain commercially or express and purify. Resuspend to a stock concentration of 1-5 mg/mL in a storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, 50% glycerol). Store at -20°C or -80°C.

-

Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) mix: Often supplied as a suspension in ammonium sulfate. Use as directed by the manufacturer.

-

Nucleoside Diphosphate Kinase (NDPK): If not relying on endogenous lysate activity, use a purified recombinant NDPK. Store similarly to GK.

-

Alternative: Use an E. coli lysate from a strain overexpressing Guanylate Kinase. The lysate will contain sufficient endogenous PK and NDPK activity.[15][16]

-

Synthesis Reaction Setup

The following table outlines the components for a typical 1 mL synthesis reaction. The reaction can be scaled as needed.

| Component | Stock Conc. | Volume (µL) | Final Conc. | Rationale |

| Nuclease-Free Water | - | to 1000 | - | Reaction vehicle. |

| 10X Reaction Buffer | 10X | 100 | 1X | Provides optimal pH and necessary cofactors (Mg²⁺, K⁺). |

| ddGMP | 100 mM | 100 | 10 mM | The starting substrate for the phosphorylation cascade. |

| ATP | 100 mM | 150 | 15 mM | The primary phosphate donor. A slight molar excess ensures the reaction is not limited. |

| PEP | 500 mM | 60 | 30 mM | Substrate for the ATP regeneration system, driving the reaction forward. |

| Pyruvate Kinase | Varies | 5-10 | ~20 units/mL | Key enzyme for ATP regeneration. |

| Guanylate Kinase | 1 mg/mL | 10-20 | 10-20 µg/mL | The primary catalyst for the ddGMP to ddGDP conversion. |

| NDPK (optional) | 1 mg/mL | 5-10 | 5-10 µg/mL | Catalyzes the final ddGDP to ddGTP step if purified enzymes are used. |

Step-by-Step Protocol:

-

Thaw all frozen reagents on ice.

-

In a sterile microcentrifuge tube, combine water, 10X Reaction Buffer, ddGMP, ATP, and PEP in the order listed. Mix gently by pipetting.

-

Add the enzymes (PK, GK, and optional NDPK) to the master mix.

-

Incubate the reaction at 37°C for 2-4 hours . Monitor progress periodically using HPLC.

Reaction Monitoring and Analysis by HPLC

Regularly monitoring the reaction is key to determining the optimal endpoint and maximizing yield. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method.[17][18]

| Parameter | Recommended Setting |

| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic: 100 mM potassium phosphate (KH₂PO₄), pH 6.5, with 5-10 mM tetrabutylammonium bromide (ion-pairing agent).[18] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 252 nm |

| Injection Volume | 10-20 µL |

| Sample Prep | Dilute a 5 µL aliquot of the reaction mix 1:100 in nuclease-free water. Centrifuge to pellet enzymes before injection. |

Expected Elution Order: ddGTP (most polar, earliest elution) -> ddGDP -> ddGMP (least polar, latest elution). The exact retention times should be determined using analytical standards. The reaction is considered complete when the ddGMP peak is minimal and the ddGTP peak area is maximized.

dot

Sources

- 1. vaia.com [vaia.com]

- 2. fiveable.me [fiveable.me]

- 3. chianti.ucsd.edu [chianti.ucsd.edu]

- 4. ddGTP, Nucleotides for Chain termination Sequencing - Jena Bioscience [jenabioscience.com]

- 5. epublications.vu.lt [epublications.vu.lt]

- 6. An enzymatic alternative for the synthesis of nucleoside 5'-monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solution structure and functional investigation of human guanylate kinase reveals allosteric networking and a crucial role for the enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prospecbio.com [prospecbio.com]

- 9. Guanylate kinase - Wikipedia [en.wikipedia.org]

- 10. Guanylate kinase - Proteopedia, life in 3D [proteopedia.org]

- 11. GMP kinase - Creative Enzymes [creative-enzymes.com]

- 12. Comprehensive profiling of the catalytic conformations of human Guanylate kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Phosphorylation of dGMP analogs by vaccinia virus TMP kinase and human GMP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enzymatic production of deoxyguanosine triphosphate from waste DNA by a recombinant guanylate kinase expressed in Escherichia coli BL21(DE3) | Sciety [sciety.org]

- 16. researchgate.net [researchgate.net]

- 17. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. HPLC Method to Resolve, Identify and Quantify Guanine Nucleotides Bound to Recombinant Ras GTPase - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Preparation of 2',3'-cGAMP Stock Solutions for Enzymatic Assays

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reliable preparation of 2',3'-Cyclic GMP-AMP (2',3'-cGAMP) stock solutions for use in enzymatic assays. We will delve into the critical physicochemical properties of 2',3'-cGAMP, present a detailed, step-by-step protocol for solubilization and quantification, and discuss essential quality control, storage, and handling procedures. The causality behind each step is explained to ensure scientific integrity and experimental reproducibility. This guide is designed to establish a self-validating system for producing high-quality 2',3'-cGAMP stocks, a crucial reagent for studying the cGAS-STING signaling pathway.

A Note on Nomenclature: The term "ddGMP" (dideoxyguanylate) is distinct from the subject of this guide. Based on the context of enzymatic assays related to innate immunity, this document focuses on 2',3'-cGAMP , the endogenous second messenger that activates the STING (Stimulator of Interferon Genes) pathway.[1][2] 2',3'-cGAMP is sometimes referred to by its structural name, cyclic [G(2',5')pA(3',5')p].[1]

Introduction: The Critical Role of 2',3'-cGAMP in Innate Immunity

The discovery of the cGAS-STING pathway has revolutionized our understanding of innate immune surveillance.[3] Cytosolic DNA, a hallmark of viral infection or cellular damage, is detected by the enzyme cyclic GMP-AMP synthase (cGAS).[2] Upon binding DNA, cGAS synthesizes the second messenger 2',3'-cGAMP from ATP and GTP.[4] This cyclic dinucleotide is the endogenous, high-affinity ligand for the endoplasmic reticulum-resident protein STING.[5] The binding of 2',3'-cGAMP to STING induces a conformational change, leading to the activation of downstream signaling cascades that culminate in the production of Type I interferons and other inflammatory cytokines.[2][4]

Caption: The cGAS-STING signaling pathway.

Physicochemical Properties and Reagent Selection

Understanding the properties of 2',3'-cGAMP is essential for making informed decisions during stock preparation. Most commercially available 2',3'-cGAMP is supplied as a lyophilized sodium salt.

Table 1: Physicochemical Properties of 2',3'-cGAMP (Disodium Salt)

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₂₀H₂₂N₁₀Na₂O₁₃P₂ | [3][8] |

| Molecular Weight | ~718.4 g/mol | [8][9] |

| Appearance | White to off-white solid/powder | [10] |

| λmax | 260 nm | [10] |

| Molar Extinction Coeff. (ε) | 25,000 L·mol⁻¹·cm⁻¹ (in Tris-HCl, pH 7.5) | [10][11] |

| Solubility (Water) | ≥ 7.56 mg/mL; typically soluble up to 50 mM | [3][9] |

| Solubility (DMSO) | Soluble up to 50 mg/mL |[8] |

Causality Behind Reagent Choices:

-

Solvent Selection: While soluble in both sterile, nuclease-free water and DMSO, water is the preferred solvent for most enzymatic assays .[3][12] DMSO can inhibit certain enzymatic reactions and may introduce artifacts.[13] Using a buffered aqueous solution, such as HEPES, is highly recommended to maintain a stable pH.

-

Buffer Selection (HEPES): A buffer is critical to prevent pH fluctuations that can affect nucleotide stability and enzyme activity. HEPES is an ideal choice due to its pKa of ~7.5, which provides strong buffering capacity in the physiological pH range of 6.8-8.2.[14][15] Unlike bicarbonate buffers, it is not dependent on CO₂ concentration.[] For enzymatic reactions, a working buffer pH of 7.2-7.5 is common.[12][17]

-

Purity: Always use high-purity (≥98% by HPLC) 2',3'-cGAMP.[10][18] Impurities can interfere with assays. For cell-based assays, ensure the preparation is low in endotoxin.[10][12]

Protocol: Preparation of a 10 mM 2',3'-cGAMP Stock Solution

This protocol describes the preparation of a highly concentrated, validated primary stock solution that can be diluted for working solutions.

Materials

-

Lyophilized 2',3'-cGAMP (sodium salt, MW ~718.4 g/mol )

-

Sterile, nuclease-free water (cell culture grade)

-

1 M HEPES buffer solution, pH 7.4, sterile-filtered[14]

-

Sterile, low-retention microcentrifuge tubes (1.5 mL)

-

Calibrated P20, P200, and P1000 micropipettes with sterile, low-retention tips

-

Vortex mixer

-

Benchtop microcentrifuge

-

UV-Vis Spectrophotometer and UV-transparent cuvettes (or Nanodrop)

Step-by-Step Methodology

-

Pre-equilibration: Allow the vial of lyophilized 2',3'-cGAMP to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder, which can affect weighing accuracy and stability.

-

Reconstitution Buffer Preparation: Prepare 1 mL of a 20 mM HEPES, pH 7.4 buffer by diluting your 1 M HEPES stock in sterile, nuclease-free water.

-

Calculation: (1 M) * V₁ = (20 mM) * (1 mL) => V₁ = 20 µL of 1 M HEPES. Add 20 µL of 1 M HEPES to 980 µL of sterile water.

-

-

Initial Solubilization: Briefly centrifuge the vial of lyophilized 2',3'-cGAMP to ensure all powder is at the bottom. To prepare a 10 mM stock from a 1 mg aliquot, perform the following calculation:

-

Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))

-

Volume (L) = (0.001 g) / (718.4 g/mol * 0.010 mol/L) = 0.000139 L

-

Volume = 139 µL

-

Carefully add 139 µL of the 20 mM HEPES buffer to the vial.

-

-

Dissolution: Cap the vial tightly and vortex gently for 30-60 seconds until the powder is completely dissolved. Visually inspect against a light source to ensure no particulates remain. If needed, pulse-spin the vial to collect the entire solution at the bottom.

-

pH Verification (Optional but Recommended): If preparing a large volume, you can spot a very small amount (~1 µL) onto a pH strip to confirm the pH is within the desired range (7.2-7.5). The buffer should ensure this, but verification adds a layer of quality control.

Quality Control: The Self-Validating System

A protocol's trustworthiness comes from its validation steps. The concentration of the prepared stock solution must be confirmed experimentally.

Concentration Verification by UV-Vis Spectrophotometry

The concentration of nucleotides can be accurately determined using the Beer-Lambert law (A = εcl).

-

Prepare a Dilution: Make a 1:100 dilution of your 10 mM stock solution for measurement.

-

Add 5 µL of the 10 mM 2',3'-cGAMP stock to 495 µL of 20 mM HEPES, pH 7.4 buffer. This results in a theoretical concentration of 100 µM.

-

-

Spectrophotometer Measurement:

-

Use the 20 mM HEPES buffer as a blank to zero the instrument.

-

Measure the absorbance of the diluted 2',3'-cGAMP solution at 260 nm (A₂₆₀).

-

Also measure the absorbance at 320 nm (A₃₂₀) to check for light scattering from particulates. A clean solution should have a negligible A₃₂₀ reading.

-

-

Concentration Calculation:

-

Concentration (mol/L) = Absorbance (A₂₆₀) / (Molar Extinction Coefficient (ε) * Path Length (l))

-

Using ε = 25,000 L·mol⁻¹·cm⁻¹ and a standard 1 cm path length cuvette:

-

Concentration (M) = A₂₆₀ / 25,000

-

The calculated concentration of your diluted sample should be close to 100 µM (0.0001 M). Multiply by the dilution factor (100) to confirm the stock concentration is ~10 mM.

-

Caption: Workflow for stock preparation and QC.

Storage and Handling

Proper storage is crucial to maintain the biological activity of 2',3'-cGAMP.

Table 2: Recommended Storage Conditions

| Form | Temperature | Duration | Rationale & Best Practices | Source(s) |

|---|---|---|---|---|

| Lyophilized Powder | -20°C, Desiccated | Up to 24 months | Protects from degradation by hydrolysis and oxidation. | [8] |

| Aqueous Stock Solution | -20°C | 1-3 months | Prevents degradation. Aliquoting is mandatory to avoid repeated freeze-thaw cycles, which can shear the molecule and compromise its integrity. | [8][18][19] |

| Aqueous Stock Solution | -80°C | Up to 6-12 months | Provides superior long-term stability. This is the recommended condition for archival stocks. |[2][19] |

Best Practices:

-

Aliquot: Dispense the stock solution into single-use volumes (e.g., 10-20 µL) in sterile, low-retention tubes.

-

Label Clearly: Each aliquot should be labeled with the compound name, concentration, date of preparation, and solvent.

-

Avoid Freeze-Thaw Cycles: Repeated temperature cycling is a primary cause of nucleotide degradation.[1][8] Use a fresh aliquot for each experiment.

Troubleshooting

| Problem | Possible Cause | Solution |

| Powder does not dissolve | Insufficient mixing or incorrect solvent. | Continue gentle vortexing. Ensure you are using an aqueous buffer as specified. While unlikely for the sodium salt, very gentle warming (to 30°C) can be attempted. |

| Measured concentration is >15% different from theoretical | Weighing error; inaccurate pipetting; incorrect extinction coefficient used. | Double-check all calculations. Ensure pipettes are calibrated. Confirm the molar extinction coefficient from the supplier's datasheet. Prepare a new stock if the deviation is significant. |

| High A₃₂₀ reading | Particulate matter in the solution; contamination. | Centrifuge the solution at high speed (~14,000 x g) for 5 minutes and use the supernatant. If the problem persists, filter the solution through a 0.22 µm filter or prepare a new stock.[19] |

| Poor results in enzymatic assay | Degraded cGAMP due to improper storage (e.g., multiple freeze-thaws); incorrect buffer pH or composition for the specific enzyme. | Always use a fresh, single-use aliquot. Verify that the stock solution buffer is compatible with the final assay buffer conditions. Run a positive control to validate assay components.[6] |

References

-

Creative Diagnostics. (n.d.). 2'3'-cGAMP Adjuvants. Retrieved February 23, 2026, from [Link]

-

Online Inhibitor. (2026, January 26). 2'3'-cGAMP (Sodium Salt): Precision Tool for Deciphering cGAS-STING and Immune Evasion in Cancer. Retrieved February 23, 2026, from [Link]

-

Jena Bioscience. (2025, November 3). 2',3'-cGAMP. Retrieved February 23, 2026, from [Link]

-

Wang, Y., et al. (2022). Protocol for identification and validation of 2′3′-cGAMP-binding proteins by photoaffinity probes. STAR Protocols. Retrieved February 23, 2026, from [Link]

-

Loke, M. S., et al. (2024). The efficient synthesis and purification of 2′3'- cGAMP from Escherichia coli. Frontiers in Bioengineering and Biotechnology. Retrieved February 23, 2026, from [Link]

-

BIOLOG Life Science Institute. (n.d.). c[G(2',5')pA(3',5')p] / 2'3'-cGAMP. Retrieved February 23, 2026, from [Link]

-

Hampton Research. (n.d.). StockOptions Hepes Buffer Kit. Retrieved February 23, 2026, from [Link]

-

BellBrook Labs. (2025, October 31). How to Measure cGAMP Accurately with Biochemical Assays. Retrieved February 23, 2026, from [Link]

-

Biocompare. (n.d.). HEPES Buffers. Retrieved February 23, 2026, from [Link]

-

Cell and Gene. (n.d.). Cell and Gene Therapy Quality Control & Assurance: Testing, Compliance, and Future Trends. Retrieved February 23, 2026, from [Link]

-

Jena Bioscience. (n.d.). 2',3'-cGAMP, Bacterial Second Messenger. Retrieved February 23, 2026, from [Link]

-

Frontiers. (2024, March 7). The efficient synthesis and purification of 2′3'- cGAMP from Escherichia coli. Retrieved February 23, 2026, from [Link]

-

BellBrook Labs. (n.d.). Transcreener® cGAMP cGAS Assay Kits. Retrieved February 23, 2026, from [Link]

-

TetraScience. (n.d.). Challenges in quality control for CGT. Retrieved February 23, 2026, from [Link]

Sources

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. 2',3'-cGAMP | STING agonist | Endogenous Metabolite | IFN | TargetMol [targetmol.com]

- 3. epidermal-growth-factor-receptor-peptide-985-996.com [epidermal-growth-factor-receptor-peptide-985-996.com]

- 4. 2',3'-cGAMP | AAT Bioquest [aatbio.com]

- 5. selleckchem.com [selleckchem.com]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. 2â3â-cGAMP (sodium salt) | Cell Signaling Technology [cellsignal.com]

- 9. 2',3'-cGAMP sodium salt | : Tocris Bioscience [rndsystems.com]

- 10. jenabioscience.com [jenabioscience.com]

- 11. c[G(2',5')pA(3',5')p] / 2'3'-cGAMP BIOLOG Life Science Institute [biolog.de]

- 12. The efficient synthesis and purification of 2′3’- cGAMP from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2',3'-cGAMP sodium | STING | CAS N/A | Buy 2',3'-cGAMP sodium from Supplier InvivoChem [invivochem.com]

- 14. tribioscience.com [tribioscience.com]

- 15. biocompare.com [biocompare.com]

- 17. Frontiers | The efficient synthesis and purification of 2′3’- cGAMP from Escherichia coli [frontiersin.org]

- 18. ≥98% (HPLC), STimulator of INterferon Genes (STING) pathway agonist , powder | Sigma-Aldrich [sigmaaldrich.com]

- 19. medchemexpress.com [medchemexpress.com]

synthesis of prodrugs based on 2',3'-dideoxyguanosine-5'-monophosphate

Executive Summary & Strategic Rationale

The Challenge: The "Kinase Bottleneck" and Acid Instability

2',3'-Dideoxyguanosine (ddG) is a potent nucleoside reverse transcriptase inhibitor (NRTI). However, its clinical utility is historically limited by two primary failure modes:

-

The First-Phosphorylation Step: ddG is a pro-drug that must be triphosphorylated intracellularly to inhibit viral DNA polymerase. The conversion of ddG to ddGMP (monophosphate) by cellular kinases is often slow and rate-limiting.

-

Acid Lability: The glycosidic bond in ddG is highly susceptible to solvolysis in the acidic environment of the stomach (pH < 2), leading to depurination and loss of activity before absorption.

The Solution: Phosphoramidate "ProTide" Technology

This guide details the synthesis of Aryloxy Phosphoramidate ProTides of ddGMP. By masking the phosphate group with a lipophilic aryl group and an amino acid ester, we achieve:

-

Kinase Bypass: The molecule enters the cell carrying the pre-formed phosphorus-carbon framework, skipping the rate-limiting first phosphorylation.[1]

-

Passive Diffusion: The masking groups neutralize the negative charge of the phosphate, dramatically increasing lipophilicity (logP) and cellular uptake.

-

Stability: The phosphoramidate moiety stabilizes the glycosidic bond against acid hydrolysis compared to the parent nucleoside.

Metabolic Activation Pathway

Understanding the biological fate of the molecule is a prerequisite for synthetic design.

The ProTide is designed to be stable in plasma but rapidly metabolized intracellularly.

Figure 1: Intracellular bioactivation pathway of ddGMP ProTides. The design relies on specific enzymatic cleavage by CES1 and HINT1.

Synthetic Protocol: The tert-Butylmagnesium Chloride Method

Method Selection

For guanosine analogs, the Uchiyama/McGuigan t-BuMgCl method is superior to the N-methylimidazole (NMI) approach.

-

Why? Guanosine has low solubility in standard organic solvents and a reactive exocyclic amine at the 2-position. The NMI method often requires protecting the guanine base (e.g., with a methoxytrityl group). The t-BuMgCl method deprotonates the 5'-OH and the base, allowing direct coupling without N-protection, significantly improving yield and reducing steps.

Reagents & Materials

| Component | Specification | Role |

| Nucleoside | 2',3'-Dideoxyguanosine (ddG) | Starting Material (dried over P₂O₅) |

| Reagent A | Phenyl dichlorophosphate | Phosphorylating agent |

| Reagent B | L-Alanine isopropyl ester HCl | Chiral spacer |

| Base | tert-Butylmagnesium chloride (1.0 M in THF) | Deprotonation/Catalysis |

| Solvent | Anhydrous THF (or THF/Pyridine 9:1) | Medium (Must be <50 ppm H₂O) |

| Stationary Phase | Silica Gel 60 (Neutralized) | Purification |

Step-by-Step Workflow

Phase 1: Preparation of the Phosphorochloridate Reagent

Note: This reagent is moisture-sensitive. Prepare immediately before use or store at -20°C under Argon.

-

Dissolution: In a flame-dried round-bottom flask under Argon, dissolve L-alanine isopropyl ester hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Phosphorylation: Cool to -78°C. Add Phenyl dichlorophosphate (1.0 eq).

-

Base Addition: Dropwise, add dry Triethylamine (2.0 eq) over 20 minutes. The solution will turn cloudy (amine salt precipitation).

-

Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.

-

Filtration: Filter quickly under Argon to remove triethylamine hydrochloride salts.

-

Concentration: Evaporate solvent under reduced pressure to yield the Phenyl-(isopropoxy-L-alaninyl)-phosphorochloridate as a viscous oil. Use immediately.

Phase 2: Coupling to ddG (The t-BuMgCl Protocol)

-

Nucleoside Prep: Suspend ddG (1.0 eq, e.g., 1 mmol) in anhydrous THF (10 mL).

-

Critical Insight: If ddG does not dissolve, add dry Pyridine (1-2 mL) as a co-solvent.

-

-

Deprotonation: Cool the suspension to 0°C. Add t-BuMgCl (1.0 M in THF, 2.2 eq) dropwise.

-

Observation: The suspension should clear as the magnesium alkoxide forms. Stir for 30 mins at 0°C.

-

-

Coupling: Dissolve the Phosphorochloridate reagent (prepared in Phase 1, 2.0 eq) in THF (2 mL) and add it dropwise to the reaction mixture.

-

Incubation: Allow to warm to RT and stir for 12–18 hours. Monitor by TLC (System: DCM/MeOH 9:1).

-

Quenching: Quench with saturated NH₄Cl solution (5 mL).

-

Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Phase 3: Purification & Diastereomer Separation

The product will exist as a mixture of two diastereomers (

-

Column Chromatography: Use a gradient of MeOH (0% to 5%) in DCM.

-

Precaution: Silica gel is slightly acidic and can degrade ddG derivatives. Pre-wash the silica column with 1% Triethylamine in DCM to neutralize it.

-

-

HPLC Separation (Optional but Recommended):

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm).

-

Mobile Phase: Water/Acetonitrile gradient (0% to 100% ACN over 30 mins).

-

Result: The two diastereomers usually elute with a

of 1–2 minutes. The

-

Quality Control & Validation Data

Expected Analytical Profile

| Technique | Parameter | Expected Observation |

| Chemical Shift | Two distinct singlets around δ 3.5 – 4.5 ppm (corresponding to | |

| H-1' (Anomeric) | Doublet or pseudo-triplet at δ 6.0 – 6.3 ppm . | |

| Alanine CH₃ | Doublet at δ 1.3 ppm (coupling with CH). | |

| Mass Spec | ESI-MS (Positive) | [M+H]⁺ and [M+Na]⁺ peaks clearly visible. |

| HPLC | Purity | >95% (Sum of isomers). |

Troubleshooting Guide

-

Low Yield? Moisture is the enemy. The phosphorochloridate hydrolyzes rapidly. Ensure all glassware is flame-dried and THF is distilled or from a fresh solvent system.

-

Unreacted ddG? Increase t-BuMgCl to 2.5 eq. The guanine base may be sequestering the base.

-

Decomposition on Column? If the product turns brown or streaks on TLC after column, the silica was too acidic. Use 1% Et₃N in the eluent.

References

-

McGuigan, C., et al. (1993). "Intracellular delivery of bio-active AZT nucleotides by aryl phosphate derivatives of AZT." Journal of Medicinal Chemistry. Link

-

Mehellou, Y., Rattan, H. S., & Balzarini, J. (2018). "The ProTide Prodrug Technology: From the Concept to the Clinic." Journal of Medicinal Chemistry. Link

-

Uchiyama, M., et al. (2006). "A Modified Procedure for the Synthesis of Nucleoside 5'-Phosphoramidates." Journal of Organic Chemistry. (Establishes the t-BuMgCl method). Link

-

Murakami, E., et al. (2010). "Mechanism of activation of PSI-7851 (Sofosbuvir precursor) and its triphosphate form." Journal of Biological Chemistry. (Details the HINT1 activation pathway). Link

-

Ray, A. S., et al. (2016). "Tenofovir Alafenamide: A Novel Prodrug of Tenofovir for the Treatment of Human Immunodeficiency Virus and Hepatitis B Virus Infections." Antiviral Research. Link

Sources

High-Resolution Analysis of ddGMP Incorporation by DNA Polymerase

Application Note & Detailed Protocol

Introduction & Biological Context

DNA Polymerase

When Pol

Critical Relevance

-

Mechanistic Fidelity: Understanding how Pol

discriminates between dGTP (native) and ddGTP (analog) defines its kinetic fidelity. -

Therapeutic Toxicity: Many antiviral and anticancer nucleoside analogs rely on this chain-termination mechanism. However, off-target incorporation by host Pol

can lead to mitochondrial toxicity or inhibition of necessary repair pathways.

Experimental Design Principles

To ensure scientific integrity and reproducibility, this assay system is designed around the Single-Nucleotide Gapped DNA Substrate , which mimics the physiological intermediate of BER.

The Substrate

Pol

-

Primer (20-mer): 5'-Fluorescein (FAM)-labeled.

-

Template (41-mer): Contains a specific Cytosine (C) at position 21.

-

Downstream Oligo (20-mer): 5'-phosphorylated to mimic the BER intermediate.

Detection Strategy

While radiolabeling (

Mechanism of Action (Visualization)

The following diagram illustrates the kinetic checkpoint where Pol

Figure 1: Kinetic pathway of ddGMP incorporation. The absence of a 3'-OH prevents extension, trapping the enzyme-product complex.

Protocol 1: Qualitative Chain Termination Assay

Objective: To visually confirm the specific incorporation of ddGMP and the cessation of synthesis compared to dGTP.

Materials

-

Reaction Buffer (10X): 500 mM Tris-HCl (pH 7.5), 100 mM

, 1 M KCl, 10 mM DTT. -

Enzyme: Purified Human DNA Polymerase

(approx. 1 mg/mL). -

Nucleotides: 100

M dGTP (Control) and 100 -

Stop Solution: 95% Formamide, 20 mM EDTA, 0.05% Bromophenol Blue.

Step-by-Step Methodology

-

Substrate Annealing:

-

Mix Primer, Template, and Downstream Oligo in a 1:1.2:1.2 molar ratio in annealing buffer (10 mM Tris, 50 mM NaCl).

-

Heat to 95°C for 5 min, then cool slowly to 25°C over 45 minutes to form the 1-nt gapped substrate .

-

-

Reaction Assembly (20

L final volume):-

Mix: 2

L 10X Buffer + 2 -

Initiate: Add Pol

(10 nM final). Incubate 2 min at 37°C to allow binary complex formation. -

Start: Add 2

L of Nucleotide (dGTP or ddGTP).

-

-

Incubation:

-

Incubate at 37°C for 5 minutes .

-

-

Quenching:

-

Add 20

L Stop Solution immediately. Heat at 95°C for 3 minutes to denature the DNA.

-

-

Electrophoresis:

-

Load 5

L onto a 15% Denaturing Urea-PAGE gel. Run at 2000V until the dye front reaches the bottom.

-

-

Imaging:

-

Scan for FAM fluorescence.

-

Expected Result: The dGTP lane may show some "n+2" or blunt-end addition artifacts if left too long. The ddGTP lane must show a sharp, single band at the n+1 position with absolutely no higher molecular weight products.

-

Protocol 2: Steady-State Kinetics ( and )

Objective: To quantify the efficiency of ddGMP incorporation relative to the natural substrate.

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for determining kinetic parameters of nucleotide incorporation.[5][6]

Detailed Methodology

1. Enzyme Titration (Pre-Experiment):

Before running kinetics, perform a time-course with fixed [ddGTP] (e.g., 100

2. Concentration Series:

Prepare 8 concentrations of ddGTP. Recommended range:

3. Reaction Execution:

-

Buffer: Standard Pol

reaction buffer (see Protocol 1). -

Enzyme: 5 nM Pol

(keep enzyme concentration low relative to DNA substrate (200 nM) to satisfy steady-state conditions). -

Time: 3 minutes (based on pre-experiment).

-

Stop: Quench exactly as in Protocol 1.

4. Data Processing:

-

Quantify band intensities (I) using ImageJ or proprietary scanner software.

-

Calculate Velocity (

) for each concentration:

5. Curve Fitting:

Plot

Data Presentation: Typical Values

| Parameter | dGTP (Natural) | ddGTP (Analog) | Interpretation |

| 0.5 - 2.0 | 10 - 50 | Pol | |

| 10 - 20 | 0.1 - 2.0 | Catalysis is significantly slower for the analog. | |

| Efficiency |

Note: Values are illustrative ranges based on literature (Beard & Wilson) and vary by buffer conditions (pH, salt).

Troubleshooting & Self-Validation

-

Issue: No product band.

-

Check: Did you add

? Pol -

Check: Is the gap structure correct? Pol

activity drops 100-fold on single-stranded DNA compared to gapped DNA.

-

-

Issue: "Smearing" or multiple bands in ddGTP lane.

-

Check: Your ddGTP stock may be contaminated with dGTP. Use HPLC-purified nucleotides.

-

Check: 3'-exonuclease contamination from impure Pol

prep (rare, but possible).

-

-

Issue: High Background.

-

Check: Ensure the gel plates are meticulously clean. Dust fluoresces under FAM excitation.

-

References

-

Beard, W. A., & Wilson, S. H. (2014). Structure and Mechanism of DNA Polymerase

. Chemical Reviews, 114(10), 5229–5243. -

Beard, W. A., & Wilson, S. H. (2006).

.[1][2][3][7][8][9][10] Biochemistry, 46(2), 461–471.[10] -

Caglayan, M., & Wilson, S. H. (2017). In vitro Assay to Measure DNA Polymerase

Nucleotide Insertion Coupled with the DNA Ligation Reaction. Methods in Molecular Biology. -

Copeland, W. C., et al. (2019). Dideoxynucleotides and their application in sequencing and mechanism studies. Taylor & Francis / Bio-Synthesis Knowledge Base.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. DNA Polymerase β Gap-Filling Translesion DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and Mechanism of DNA Polymerase β - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Pre-Steady-State Kinetic Characterization of an Antibiotic-Resistant Mutation of Staphylococcus aureus DNA Polymerase PolC | bioRxiv [biorxiv.org]

- 7. Mechanism of nucleotide incorporation in DNA polymerase beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro Assay to Measure DNA Polymerase β Nucleotide Insertion Coupled with the DNA Ligation Reaction during Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Incorporation of 5’,8-cyclo-2’deoxyadenosines by DNA repair polymerases via base excision repair - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of Deoxyguanosine Diphosphate Insertion by Human DNA Polymerase β - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Enhancing ddGMP Stability in Cell Culture Media

Welcome to the technical support center for the use of 2'3'-dideoxyguanosine monophosphate (ddGMP). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting assistance for ensuring the stability and efficacy of ddGMP in your cell culture experiments. As a potent activator of the STING (Stimulator of Interferon Genes) pathway, maintaining the integrity of ddGMP in your experimental setup is critical for obtaining reliable and reproducible results.

This document moves beyond a simple list of steps, delving into the causality behind experimental choices to empower you with a deeper understanding of the system you are working with.

Frequently Asked Questions (FAQs)

Q1: I'm seeing lower-than-expected STING activation in my cells. Could my ddGMP be degrading in the culture medium?

A1: Yes, this is a primary concern. The stability of ddGMP can be compromised by several factors in standard cell culture conditions. Degradation leads to a lower effective concentration of the active molecule, resulting in reduced STING pathway activation. The two main culprits for this degradation are enzymatic activity and chemical instability.

-

Enzymatic Degradation: Cells can secrete or display on their surface ectonucleotidases, such as ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1), which are known to hydrolyze cyclic dinucleotides.[1][2] Furthermore, if you are using a serum-supplemented medium, it's important to know that serum itself contains phosphodiesterases that can degrade ddGMP.

-

Chemical Instability: The phosphodiester bonds in ddGMP are susceptible to hydrolysis, a process that can be influenced by the pH and temperature of the culture medium.[3][4][5]

Q2: What is the optimal way to prepare and store a ddGMP stock solution?

A2: Proper preparation and storage are foundational to preserving the integrity of your ddGMP.

-

Reconstitution: Reconstitute lyophilized ddGMP in a sterile, nuclease-free buffer with a slightly alkaline pH (pH 7.5-8.2), such as Tris-HCl.[4] Avoid acidic conditions, as they can promote hydrolysis of the phosphodiester bonds.[3][6]

-

Concentration: Prepare a concentrated stock solution (e.g., 10 mM or higher). Storing nucleotides at low concentrations can lead to more significant hydrolysis over time.[4]

-

Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to prevent multiple freeze-thaw cycles, which can degrade the compound.[7][8] Store these aliquots at -80°C for long-term stability. For short-term use, a stock solution can be stored at -20°C for up to a month.[7][8]

| Storage Condition | Recommended Duration | Rationale |

| Lyophilized Powder | Up to 24 months at -20°C, desiccated | Minimizes chemical and enzymatic degradation.[7] |

| Concentrated Stock Solution | Up to 6 months at -80°C | Prevents degradation from repeated freeze-thaw cycles.[8] |

| Working Dilutions | Prepare fresh for each experiment | Ensures accurate final concentration and minimizes time for degradation to occur. |

Troubleshooting Guide

Problem 1: Inconsistent results between experiments.

This often points to a stability issue with your ddGMP in the culture medium.

Workflow for Diagnosing ddGMP Instability

Caption: Troubleshooting workflow for inconsistent ddGMP activity.

Recommended Actions:

-

Switch to Serum-Free Medium: If your cell line can be maintained in serum-free conditions, this is the most direct way to eliminate serum-derived phosphodiesterases.[1]

-

Heat-Inactivate Serum: If serum is required, use heat-inactivated serum. While this may not eliminate all enzymatic activity, it can reduce it.

-

Minimize Incubation Time: Design your experiments with the shortest possible incubation time that still allows for a robust biological response.

-

Perform a Stability Study: To definitively determine the stability of ddGMP in your specific experimental setup, a stability study is recommended (see Protocol 1).

Problem 2: High background or off-target effects.

This could be due to degradation products of ddGMP interfering with cellular processes or the analytical methods used for detection.

Potential Degradation Pathway of ddGMP

Caption: Potential degradation pathway of ddGMP in cell culture.

Recommended Actions:

-

Purity Check: Ensure the purity of your ddGMP stock. If possible, obtain a certificate of analysis from the supplier.

-

Analytical Method Validation: If you are using analytical techniques like HPLC to measure downstream effects, ensure your method can distinguish between ddGMP and its potential degradation products like linear pGpG or dGMP.[9][10]

Protocols

Protocol 1: Assessing the Stability of ddGMP in Cell Culture Medium

This protocol provides a framework to quantify the degradation of ddGMP over time in your specific cell culture medium.

Materials:

-

ddGMP stock solution (e.g., 10 mM in nuclease-free Tris-HCl, pH 7.5)

-

Your complete cell culture medium (e.g., DMEM or RPMI-1640, with or without serum)

-

Sterile, low-protein-binding microcentrifuge tubes

-

Incubator (37°C, 5% CO2)

-

Acetonitrile (ACN), ice-cold

-

Access to HPLC or LC-MS/MS system

Procedure:

-

Preparation:

-

Prepare your complete cell culture medium as you would for an experiment.

-

Spike the medium with ddGMP to your final working concentration (e.g., 10 µM).

-

Aliquot 500 µL of the ddGMP-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

-

-

Incubation:

-

Immediately process the "0 hour" time point as described in step 3.

-

Place the remaining tubes in a 37°C, 5% CO2 incubator.

-

-

Sample Processing:

-

At each designated time point, remove a tube from the incubator.

-

To precipitate proteins and halt enzymatic reactions, add an equal volume (500 µL) of ice-cold acetonitrile.[11]

-

Vortex thoroughly and incubate at -20°C for at least 30 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.

-

Carefully transfer the supernatant to a new tube for analysis.

-

-

Analysis:

Expected Outcome:

This study will reveal the half-life of ddGMP in your specific culture conditions, allowing you to make informed decisions about experimental design, such as the optimal duration of treatment.

| Time (hours) | % ddGMP Remaining (Example) |

| 0 | 100% |

| 2 | 95% |

| 4 | 88% |

| 8 | 75% |

| 24 | 40% |

| 48 | 15% |

References

- Heidemann, J. L., et al. (2019). The c-di-AMP phosphodiesterase CdaA is a membrane-bound and FtsH-dependent protein in Listeria monocytogenes. Journal of Bacteriology.

- Müller, M., et al. (2015). A structural and biochemical study of the c-di-AMP-degrading phosphodiesterase GdpP. Journal of Biological Chemistry.

- Rao, F., et al. (2010). A new class of c-di-GMP-metabolizing proteins with a DHH/DHHA1 domain. Journal of Bacteriology.

- He, J., et al. (2016). The structural basis of c-di-AMP hydrolysis by the phosphodiesterase GdpP. Journal of Biological Chemistry.

- Ye, D., et al. (2014). The structural basis for the recognition of c-di-AMP by the PdeA phosphodiesterase. Journal of Biological Chemistry.

- Tarasiuk, A., et al. (1994). Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. Archivum Immunologiae et Therapiae Experimentalis.

-

Bioline. Definitive Guide to dNTPs. Available at: [Link]

- Lindahl, T., & Nyberg, B. (1972). Rate of depurination of native deoxyribonucleic acid. Biochemistry.

- Cheng, Y. K., & Pettitt, B. M. (1992). Stabilities of double-and triple-strand helical nucleic acids. Progress in biophysics and molecular biology.

- Carling, D., et al. (2022). Novel Poxin Stable cGAMP-Derivatives Are Remarkable STING Agonists. Chemistry – A European Journal.